3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-5-10-19(13-15)29(27,28)24-17-8-6-9-18(14-17)25-16(2)23-21-12-4-3-11-20(21)22(25)26/h3-14,24H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYNBFOZARNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core. This is followed by sulfonation and subsequent coupling with the desired amine to introduce the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone or benzenesulfonamide moieties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties of Analogous Compounds
Key Observations:
Substituent Impact on COX-2 Inhibition :
- The methoxy-substituted derivative (1c) exhibits the highest COX-2 inhibition (47.1%) in this series, suggesting electron-donating groups at the para position of the 3-phenyl ring enhance activity .
- The ester-substituted compound (1f) shows moderate activity (37.8%), while the unsubstituted analog (1a) has lower inhibition (32.5%) . The target compound’s methyl group (R₁ = CH₃) may confer intermediate activity, though experimental data is lacking.
Synthesis and Physicochemical Properties: The target compound’s synthesis likely follows routes similar to those for analogs 1a–f, involving condensation of substituted benzaldehydes with sulfonamide precursors under reflux conditions . Melting points for sulfonamide-quinazolinone hybrids typically range between 160–240°C, influenced by substituent polarity and crystallinity .
Comparison with Non-Quinazolinone Sulfonamides: Compounds like 15–18 () feature hydrazinecarbonyl or pyrazole moieties instead of quinazolinones. These exhibit higher melting points (e.g., 226–227°C for 15) but lack COX-2 data, limiting direct comparisons .
Research Findings and Mechanistic Insights
- COX-2 Selectivity: Quinazolinone-sulfonamides exhibit weaker COX-2 inhibition than celecoxib, likely due to suboptimal steric and electronic interactions with the enzyme’s active site .
- Structure-Activity Relationship (SAR): Para-substituents on the 3-phenyl ring (e.g., OCH₃, COOC₂H₅) improve inhibition compared to meta- or ortho-substituents, aligning with COX-2’s preference for bulky, polar groups in its secondary pocket . The ethenyl linker between the quinazolinone and sulfonamide groups is critical for maintaining planarity and binding affinity .
Biological Activity
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazolinone derivative
- Functional Groups : Sulfonamide group, methyl groups
The molecular formula is , and its IUPAC name is 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. The quinazolinone core is known to inhibit certain kinases that play critical roles in cancer cell proliferation and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression .
- Antioxidant Activity : Some studies have reported antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Neuroprotective Effects : Related compounds have shown potential in inhibiting acetylcholinesterase (AChE), suggesting possible applications in neurodegenerative diseases .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound and its derivatives.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-Cancer Activity : A study assessed the cytotoxic effects of the compound on various cancer cell lines, demonstrating a dose-dependent decrease in cell viability, indicating its potential as an anti-cancer agent.
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers, supporting its role as a COX-2 inhibitor.
- Neuroprotective Studies : In vitro assays indicated that derivatives of this compound exhibited significant inhibition of AChE, suggesting a potential application in treating Alzheimer's disease.
Q & A
Q. How can researchers optimize the synthetic route for 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide to improve yield and purity?
- Methodological Answer : Optimization involves Design of Experiments (DoE) to evaluate critical parameters such as temperature, solvent polarity, and catalyst loading. For example, and highlight the use of reflux conditions (e.g., DMSO at 110°C) and stoichiometric ratios of sulfonamide precursors (e.g., 2-isothiocyanato-benzenesulfonamide). Controlled addition of coupling agents (e.g., APS) and purification via column chromatography (silica gel, hexane/EtOAc gradient) are recommended .
- Example Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | ↑ Purity |
| Solvent | DMSO/THF (1:1) | ↑ Reactivity |
| Catalyst (APS) | 0.5–1.0 mol% | ↓ Side Products |
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) to verify proton environments (e.g., δ 2.85 ppm for methyl groups) and carbon backbone . High-resolution mass spectrometry (HRMS) in ESI+ or ESI− mode confirms molecular weight (e.g., [M+H]⁺ at m/z 360.0) . X-ray crystallography (e.g., CCDC deposition) resolves stereochemistry, as demonstrated in for analogous quinazoline sulfonamides .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., carbonic anhydrase isoforms) using fluorometric assays with 4-nitrophenyl acetate as a substrate . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. reports IC₅₀ values <10 µM for similar sulfonamides .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Combine surface plasmon resonance (SPR) to measure binding affinity (KD) and molecular docking (AutoDock Vina) to model interactions with active sites (e.g., carbonic anhydrase IX). highlights the role of sulfonamide groups in hydrogen bonding with zinc-coordinated water in enzyme pockets . Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for target engagement .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility not captured in rigid docking. Validate using alchemical free-energy calculations (FEP) or enhanced sampling MD simulations to account for conformational dynamics . notes that nitro-group reduction in analogs alters bioactivity unpredictably, necessitating iterative synthesis-activity cycles .
Q. What strategies enable the integration of computational modeling into structure-activity relationship (SAR) studies?
- Methodological Answer : Develop 3D-QSAR models (CoMFA/CoMSIA) using bioactivity data from analogs. For example, uses quantum mechanical calculations (B3LYP/6-31G*) to map electrostatic potentials of sulfonamide substituents . Pharmacophore modeling identifies critical features (e.g., sulfonamide-SO₂NH₂ as hydrogen bond acceptors) for virtual screening .
Data Contradiction Analysis
Q. Why do some synthesized analogs exhibit inconsistent inhibition profiles across enzyme isoforms?
- Methodological Answer : Isoform-specific selectivity can arise from subtle active-site variations . For example, shows that 3-nitrobenzenesulfonamide derivatives inhibit CA IX but not CA II due to hydrophobic pocket differences. Validate via mutagenesis studies (e.g., Ala-scanning) and crystallography to identify critical residues .
Tables for Key Findings
Q. Table 1. Comparative Bioactivity of Sulfonamide Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Method | Reference |
|---|---|---|---|---|
| Parent Compound | CA IX | 0.12 | Fluorometric | |
| 3-Nitro Analog | CA II | >50 | SPR | |
| 2-Mercapto-4-oxo Derivative | HDAC6 | 1.8 | MTT Assay |
Q. Table 2. Key Synthetic Parameters
| Step | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | DMSO, 110°C, 12h | 68 | >95% |
| Sulfonylation | Et₃N, CH₂Cl₂, 0°C | 82 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
